2-(Piperidin-1-ylmethyl)pyrimidine 2-(Piperidin-1-ylmethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15992319
InChI: InChI=1S/C10H15N3/c1-2-7-13(8-3-1)9-10-11-5-4-6-12-10/h4-6H,1-3,7-9H2
SMILES:
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol

2-(Piperidin-1-ylmethyl)pyrimidine

CAS No.:

Cat. No.: VC15992319

Molecular Formula: C10H15N3

Molecular Weight: 177.25 g/mol

* For research use only. Not for human or veterinary use.

2-(Piperidin-1-ylmethyl)pyrimidine -

Specification

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
IUPAC Name 2-(piperidin-1-ylmethyl)pyrimidine
Standard InChI InChI=1S/C10H15N3/c1-2-7-13(8-3-1)9-10-11-5-4-6-12-10/h4-6H,1-3,7-9H2
Standard InChI Key FWJSCYJUQTZNIH-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CC2=NC=CC=N2

Introduction

Structural and Molecular Characteristics

Core Architecture

2-(Piperidin-1-ylmethyl)pyrimidine consists of a pyrimidine ring (C₄H₃N₂) linked via a methylene bridge to a piperidine moiety (C₅H₁₀N). The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, provides a planar electron-deficient system conducive to π-π stacking and hydrogen bonding. The piperidine group, a saturated six-membered amine ring, introduces conformational flexibility and basicity due to its tertiary nitrogen.

Bond Connectivity

The methylene (-CH₂-) spacer connects the pyrimidine’s 2-position carbon to the piperidine’s 1-position nitrogen. This arrangement distinguishes it from analogs like 2-((piperidin-2-ylmethyl)thio)pyrimidine, where a sulfur atom and piperidin-2-ylmethyl group alter electronic and steric profiles .

Stereochemical Considerations

Piperidine’s chair conformation influences the spatial orientation of the methylene linker. Molecular modeling predicts equatorial positioning of the -CH₂-pyrimidine group to minimize steric hindrance, though rotational freedom around the C-N bond allows dynamic interconversion .

Molecular Properties (Table 1)

Table 1: Predicted Physicochemical Properties of 2-(Piperidin-1-ylmethyl)pyrimidine

PropertyValue
Molecular FormulaC₁₀H₁₅N₃
Molecular Weight177.25 g/mol
Hydrogen Bond Donors1 (piperidine NH)
Hydrogen Bond Acceptors3 (pyrimidine N, piperidine N)
XLogP31.2 (estimated)
Rotatable Bonds3 (methylene and piperidine)

Derived from structural analogs .

Physicochemical and Spectroscopic Profiles

Solubility and Stability

The compound’s solubility is expected to follow trends observed in analogs:

  • Water solubility: Low (<1 mg/mL) due to hydrophobic piperidine and aromatic pyrimidine .

  • Organic solvents: Soluble in DMSO, methanol, and dichloromethane .
    Stability studies on related compounds suggest susceptibility to oxidative degradation at the methylene bridge under acidic conditions .

Spectroscopic Signatures

  • ¹H NMR:

    • Pyrimidine protons: δ 8.3–8.6 ppm (aromatic H).

    • Piperidine protons: δ 1.4–2.7 ppm (m, aliphatic H).

    • Methylene bridge: δ 3.8–4.2 ppm (s, CH₂) .

  • IR: Stretching vibrations at 1600 cm⁻¹ (C=N), 2850 cm⁻¹ (C-H aliphatic), and 3400 cm⁻¹ (N-H) .

Applications in Drug Discovery

Computational Modeling

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity. Molecular dynamics simulations further suggest stable binding to LOX over 50 ns trajectories .

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